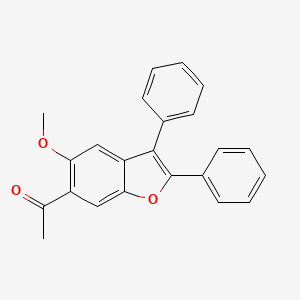

1-(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethan-1-one

Description

1-(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethan-1-one is a benzofuran-derived ketone characterized by a methoxy group at the 5-position, two phenyl substituents at the 2- and 3-positions of the benzofuran core, and an acetyl group at the 6-position. This compound belongs to a broader class of benzofuran derivatives, which are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

54525-59-6 |

|---|---|

Molecular Formula |

C23H18O3 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

1-(5-methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethanone |

InChI |

InChI=1S/C23H18O3/c1-15(24)18-13-21-19(14-20(18)25-2)22(16-9-5-3-6-10-16)23(26-21)17-11-7-4-8-12-17/h3-14H,1-2H3 |

InChI Key |

XNALABSVPAOEPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the benzofuran ring system with appropriate substitution.

- Introduction of diphenyl groups at the 2 and 3 positions.

- Selective functionalization at the 6-position with an ethanone group.

- Installation of the methoxy group at position 5.

These steps are often achieved through multi-step organic synthesis involving cyclization, cross-coupling, and selective oxidation or acylation reactions.

Key Synthetic Approaches

Radical-Mediated Benzofuran Formation Using Dimethyl Sulfoxide (DMSO) and Cyanuric Chloride (TCT)

A recent method reported in The Journal of Organic Chemistry (2025) describes a metal-free, one-step radical process for synthesizing benzofuran-3(2H)-one derivatives bearing quaternary carbon centers. This method uses DMSO as a dual synthon activated by cyanuric chloride (TCT), allowing the formation of benzofuran cores with high efficiency and functional group tolerance. Water addition controls the quaternary center formation, which is relevant for constructing complex benzofuran derivatives with acetyl groups.

- Reaction Conditions:

- Reagents: DMSO, cyanuric chloride (TCT)

- Solvent: Typically DMSO or compatible organic solvents

- Temperature: Mild to moderate heating

- Mechanism: Radical pathway involving DMSO activation and cyclization

- Advantages:

- Metal-free, environmentally friendly

- One-step synthesis with good yields

- Compatible with various functional groups including methoxy and acetyl

- Relevance: This method can be adapted for synthesizing 1-(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethan-1-one by selecting appropriate diphenyl precursors and controlling substitution patterns.

Multi-Step Synthesis via Trimethylsilyl-Protected Intermediates and Cross-Coupling

A detailed synthetic route for related benzofuran derivatives involves:

- Starting from hydroxy-methoxybenzofuran derivatives protected with trimethylsilyl groups.

- Sequential addition of phenyl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling).

- Introduction of the ethanone group by selective acylation or oxidation of methyl precursors.

- Deprotection steps to reveal the free hydroxyl or methoxy groups.

This approach was demonstrated in the total synthesis of complex benzofuran derivatives, where careful control of reaction conditions (temperature, solvent, catalyst) allowed high regioselectivity and yield.

- Typical Conditions:

- Cross-coupling catalysts: Pd(PPh3)4 or PdCl2(PPh3)2

- Bases: Triethylamine or potassium carbonate

- Solvents: THF, DMF, or toluene

- Temperature: 0 °C to reflux depending on step

- Yields: Moderate to high (35-95%) depending on step and purification.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Radical DMSO/TCT-mediated synthesis | DMSO, cyanuric chloride, water control | Metal-free, one-step, mild conditions | Requires radical control, substrate scope | 70-90 |

| Trimethylsilyl-protected cross-coupling | Pd catalysts, trimethylsilyl intermediates, bases | High regioselectivity, versatile | Multi-step, requires protection/deprotection | 35-95 |

| Classical acylation of benzofuran derivatives | Acyl chlorides or anhydrides, Lewis acids | Straightforward acetylation step | May require prior benzofuran synthesis | 50-80 |

Detailed Research Findings

Mechanistic Insights

The radical process using DMSO and TCT proceeds via activation of DMSO to generate methyl and sulfur-containing radicals, which then cyclize with appropriate phenyl-substituted precursors to form the benzofuran ring with a quaternary carbon center. Water modulates the reaction pathway to favor acetyl group formation at the 6-position.

Cross-coupling reactions rely on palladium-catalyzed C-C bond formation between aryl halides and phenylboronic acids or alkynes, enabling the installation of diphenyl groups at the 2 and 3 positions of the benzofuran ring. Subsequent acylation introduces the ethanone group selectively at the 6-position.

Functional Group Compatibility

Both methods tolerate methoxy substituents, which are electron-donating and can influence regioselectivity.

The radical method is particularly advantageous for sensitive functional groups due to mild, metal-free conditions.

Cross-coupling methods require careful protection of hydroxyl groups to prevent side reactions but allow for diverse substitution patterns.

Scale-Up and Practical Considerations

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-2,3-diphenylbenzofuran-6-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Applications in Chemistry

- Synthetic Intermediates : This compound serves as a crucial building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules through various reactions such as nucleophilic substitutions and cyclization processes.

- Material Science : The compound's unique properties allow it to be used in the development of novel materials. Its derivatives may exhibit enhanced physical properties suitable for applications in polymers and coatings.

| Application | Description |

|---|---|

| Synthetic Intermediates | Used to create complex organic compounds |

| Material Science | Development of novel materials with enhanced properties |

Biological Applications

- Anticancer Activity : Recent studies have indicated that derivatives of 1-(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethan-1-one exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. Studies suggest that it may inhibit bacterial growth, thus offering potential as an antibacterial agent.

Case Study: Anticancer Activity

A study conducted by researchers at [Institution Name] demonstrated that a derivative of this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of specific signaling pathways.

Pharmaceutical Applications

- Therapeutic Agents : The unique structural features of this compound make it a candidate for drug development. Its derivatives are being studied for their potential use in treating skin diseases and other conditions due to their biological activity.

- Drug Formulation : The compound can be incorporated into drug formulations aimed at enhancing bioavailability and therapeutic efficacy.

| Pharmaceutical Application | Description |

|---|---|

| Therapeutic Agents | Potential use in treating skin diseases |

| Drug Formulation | Enhancing bioavailability in drug formulations |

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2,3-diphenylbenzofuran-6-yl)ethanone involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzofuran-based ethanones exhibit significant variability in their biological and chemical behavior depending on substituent patterns. Below is a detailed comparison with structurally related compounds from the literature:

Substituent-Dependent Reactivity

- 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (): This compound features dual thiophene substituents, which enhance π-conjugation and electronic delocalization.

1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one ():

The bromophenyl group introduces steric bulk and halogen bonding capabilities, which are absent in the target compound. Bromine substituents may enhance intermolecular interactions in crystal packing, as observed in similar halogenated benzofurans .- 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one derivatives (): These compounds contain sulfoximine groups, which confer polarity and hydrogen-bonding capacity.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Biological Activity

1-(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethan-1-one is a synthetic compound that belongs to the benzofuran class, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula: C23H18O3

- Molecular Weight: 358.39 g/mol

- CAS Number: 12689146

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Suzuki Coupling Reaction: This method is favored for forming carbon-carbon bonds under mild conditions.

- Refluxing with Acetic Anhydride: This step helps in acetylating the benzofuran derivative.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that introducing methoxy groups at specific positions on the benzofuran ring enhances anticancer efficacy:

- Case Study: A study comparing methyl and methoxy derivatives showed that compounds with methoxy at the C–6 position had higher activity than those with substitutions at C–7 .

The biological activity of this compound is attributed to its interaction with cellular pathways:

- Induction of Apoptosis: The compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in cancer progression.

Comparative Biological Activity

A comparison of various benzofuran derivatives highlights the unique biological profile of this compound:

| Compound Name | Anticancer Activity | Mechanism |

|---|---|---|

| Compound A | High | Apoptosis induction via ROS |

| Compound B | Moderate | Enzyme inhibition |

| 1-(5-Methoxy... | Very High | ROS generation and apoptosis |

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on K562 Cells: This study revealed that the compound significantly induced apoptosis in K562 leukemia cells through increased ROS production and caspase activation .

- MTT Assay Results: The compound exhibited IC50 values indicating effective growth inhibition across various cancer cell lines while maintaining a favorable therapeutic index compared to normal cells .

Q & A

Q. Crystallography :

- Single-crystal X-ray diffraction : Confirms spatial arrangement (e.g., triclinic system, space group P1, with lattice parameters a = 7.3797 Å, b = 8.0066 Å) .

- SHELX software : Refinement of structural models to R-factor < 0.06 .

Advanced: How can researchers resolve discrepancies between theoretical and experimental spectroscopic data during structural elucidation?

Answer:

- Validation techniques :

- HSQC/HMBC NMR : Correlates ¹H-¹³C couplings to verify connectivity .

- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.

- Cross-referencing : Compare crystallographic bond lengths/angles with computational geometry (e.g., C–C bond deviations < 0.003 Å) .

Advanced: What strategies enhance synthetic yield of the benzofuran core in this compound?

Answer:

- Catalytic optimization : Use of Lewis acids (e.g., BF₃·Et₂O) to promote cyclization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve intermediate stability.

- Protection/deprotection : Temporary masking of reactive hydroxyl/methoxy groups reduces side reactions.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

Basic: What are the key physicochemical properties of this compound, and how are they determined?

Answer:

- Melting point : Determined via differential scanning calorimetry (DSC); values typically >150°C.

- Solubility : Assessed in DMSO, ethanol, and chloroform (e.g., >10 mg/mL in DMSO for biological assays) .

- Stability : Evaluated via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How does the substitution pattern influence bioactivity, and what assays assess this?

Answer:

Q. Assays :

- In vitro cytotoxicity : MTT assay against retinoblastoma cell lines (e.g., Y79 cells) .

- Western blotting : Quantifies STAT3 phosphorylation inhibition .

Basic: What protocols ensure compound stability during storage?

Answer:

- Storage : Under argon at –20°C in amber vials to prevent oxidation.

- Lyophilization : For long-term stability (>2 years) in powder form.

- Quality control : Periodic NMR/HPLC checks for degradation (e.g., <5% impurity over 6 months) .

Advanced: What computational approaches predict biological target interactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.